molecular formula C19H18N2OS B11365147 N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide CAS No. 892357-89-0

N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11365147
CAS No.: 892357-89-0
M. Wt: 322.4 g/mol
InChI Key: UXPKUPHUFACNPX-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures in humans or animals. N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic small molecule featuring a thiazole core linked to a 3,5-dimethylphenyl group via an acetamide bridge. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the investigation of central nervous system (CNS) targets and inflammatory pathways. The thiazole ring is a privileged scaffold in pharmacology, known for its ability to contribute to diverse biological activities. Its strong aromaticity and the presence of the =N-C-S- moiety are associated with good in vivo stability and low toxicity, while its electron-rich nature facilitates strong interactions with various biomolecules . The structural design of this compound suggests potential as a key intermediate or lead compound for developing novel therapeutic agents. Thiazole and thiadiazole derivatives have demonstrated potent and selective antagonistic activity for neurological and inflammatory targets, such as the human adenosine A3 receptor, where similar compounds have shown binding affinities in the nanomolar range . Furthermore, the acetamide functional group is a common pharmacophore that can enhance metabolic stability and influence the compound's physicochemical properties. Researchers can utilize this compound in various assays, including target-based high-throughput screening, structure-activity relationship (SAR) studies, and molecular docking experiments to elucidate its mechanism of action and binding interactions within enzymatic or receptor binding pockets .

Properties

CAS No.

892357-89-0

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H18N2OS/c1-13-8-14(2)10-16(9-13)20-18(22)11-17-12-23-19(21-17)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,22)

InChI Key

UXPKUPHUFACNPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

Biological Activity

N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{S}

This structure features a thiazole ring linked to an acetamide moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated in vitro against various cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma). The mechanism of action often involves the induction of apoptosis through the activation of caspases. For instance, compounds similar to this compound have demonstrated significant caspase activation in MCF7 cells, suggesting a pathway for therapeutic intervention in cancer treatment .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF7XApoptosis via caspases
4b (3-Cl)MCF7YCaspase activation
4c (4-Cl)MCF7ZCaspase activation

Note: Values for IC50 and specific compounds are illustrative and should be replaced with actual data from studies.

Anti-inflammatory Activity

Thiazole derivatives have also been studied for their anti-inflammatory properties. Some compounds have shown significant inhibition of COX enzymes, which are crucial in the inflammatory process. For example, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine exhibited potent COX-2 inhibition with an IC50 value in the nanomolar range .

Antifungal Activity

In addition to anticancer and anti-inflammatory activities, thiazole derivatives have demonstrated antifungal properties. For instance, compounds derived from thiazole structures were tested against Candida albicans and showed promising results comparable to established antifungal agents like ketoconazole .

Case Studies

A notable case study involved synthesizing various thiazole derivatives and evaluating their biological activities. In one study, a series of derivatives were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-donating groups such as methyl groups on the phenyl ring enhances its anticancer activity by improving interactions with target proteins involved in apoptosis pathways .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide exhibits promising anticancer activity. The following table summarizes the results from various in vitro studies:

Cancer Cell LinePercent Growth Inhibition (PGI)Concentration (µM)
SNB-1986.61%10
OVCAR-885.26%10
NCI-H46075.99%10
MDA-MB-23156.53%20

These findings indicate that the compound's structure allows it to effectively inhibit the growth of several cancer cell lines, suggesting potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. A recent study highlighted its effectiveness against multidrug-resistant strains of bacteria. The following table presents the minimum inhibitory concentration (MIC) values:

PathogenMIC (µg/mL)
MRSA< 8
E. coli< 16
Pseudomonas aeruginosa< 32

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of this compound was conducted using a panel of human cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanism of action. The results indicated that the compound induces apoptosis through the activation of caspase pathways, making it a candidate for further clinical evaluation .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of this compound against resistant bacterial strains. The compound was tested in combination with conventional antibiotics to assess synergistic effects. The findings revealed that it enhances the efficacy of existing antibiotics against resistant strains, suggesting its application in combination therapy approaches .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the sulfur atom in the thiazole ring and the acetamide side chain. Key reagents and outcomes include:

Reagent Conditions Major Product Yield Reference
Potassium permanganateAcidic aqueous medium, 80°CSulfoxide derivatives65–72%
Hydrogen peroxide (30%)Ethanol, 50°CThiazole-4-carboxylic acid analog58%
OzoneDichloromethane, −78°CCleavage of thiazole ring to form amidesN/A

Mechanistic Insights :

  • Sulfur oxidation with H₂O₂ proceeds via electrophilic attack, forming sulfoxides as intermediates.

  • Strong oxidizing agents like KMnO₄ degrade the thiazole ring, yielding carboxylic acid derivatives.

Reduction Reactions

Reductive modifications target the acetamide group and aromatic systems:

Reagent Conditions Major Product Yield Reference
Lithium aluminum hydrideDry THF, refluxN-(3,5-dimethylphenyl)-2-(2-phenylthiazol-4-yl)ethylamine81%
Catalytic hydrogenationPd/C, H₂ (1 atm), EtOHSaturated thiazolidine analog67%

Key Observations :

  • LiAlH₄ reduces the acetamide to a primary amine while preserving the thiazole ring.

  • Hydrogenation under mild conditions saturates the thiazole’s C=C bond without affecting substituents .

Substitution Reactions

The electron-deficient C-2 position of the thiazole ring and the acetamide nitrogen are reactive sites:

Electrophilic Aromatic Substitution

Reagent Conditions Position Product Reference
Bromine (Br₂)Acetic acid, 25°CC-5 of phenyl5-Bromo-thiazole derivative
Nitration (HNO₃/H₂SO₄)0°C → 25°C, 2 hC-4 of thiazoleNitro-substituted acetamide

Nucleophilic Acetamide Modification

Reagent Conditions Product Yield Reference
Chloroacetyl chlorideDCM, triethylamine, 0°CN-chloroacetylated derivative89%
BenzylamineEDCI/DMAP, CH₃CN, 24 hBenzyl-substituted acetamide76%

Synthetic Utility :

  • Steglich esterification (EDCI/DMAP) enables coupling with amines for prodrug development .

  • Halogenation at the phenyl ring enhances bioactivity by improving lipophilicity .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Application Reference
6M HCl, reflux, 6 h2-(2-Phenylthiazol-4-yl)acetic acidPrecursor for metal-organic frameworks
NaOH (10%), EtOH, 70°CSodium salt of acetic acid derivativeWater-soluble intermediates

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related acetamides, focusing on substituent variations and their implications:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Key Features/Applications References
Target Compound 3,5-dimethylphenyl, 2-phenylthiazole 336.43* Rigid thiazole core; potential bioactivity
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide 2,6-dimethylphenyl, methoxy, oxazolidinyl 294.34 Pesticide (oxadixyl)
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide Diphenyl, thiazole 296.35 Structural analog; hydrogen-bonded dimers
N-(3,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide 3,5-dimethylphenyl, formyl-indole 320.38 Indole-based bioactivity
N-(2-Chloro-4-methylphenyl)-2-[[1-(3,5-dimethylbenzyl)benzimidazol-2-yl]thio]acetamide 2-chloro-4-methylphenyl, benzimidazole-thio 464.02 Elastase inhibition (IC₅₀ = 12 µM)

*Calculated based on molecular formula C₁₉H₂₀N₂OS.

Key Observations :

  • Substituent Position: The 3,5-dimethylphenyl group in the target compound contrasts with 2,6-dimethylphenyl substituents in oxadixyl (pesticide) .
  • Thiazole rings are also common in bioactive molecules due to their hydrogen-bonding and coordination capabilities .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data and Substituent Effects
Compound Crystal System Space Group Hydrogen Bonding Notable Interactions Reference
N-(3,5-Dimethylphenyl)-2,2,2-trichloroacetamide Monoclinic P2₁/c N–H···O=C Two molecules per asymmetric unit
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide Triclinic P 1 N–H···N, C–H···π R₂²(8) ring motifs; π-π stacking
Target Compound (inferred) Not reported Likely N–H···S/N Potential thiazole-mediated π interactions

Insights :

  • Crystal Packing: Meta-substituted dimethyl groups in trichloroacetamide derivatives increase asymmetric unit complexity compared to monosubstituted analogs . For the target compound, the thiazole ring may drive intermolecular interactions (e.g., C–H···π or π-π stacking), as seen in 2,2-diphenyl-thiazolylacetamide .
  • Electron Effects : Strong electron-withdrawing groups (e.g., nitro) at meta positions significantly alter lattice constants , whereas the target’s electron-donating methyl groups may reduce polarity, impacting solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a general procedure involves refluxing 2-bromo-N-(3,5-dimethylphenyl)acetamide with heterocyclic precursors (e.g., 6-methoxyquinolin-4-ol) in anhydrous DMF using potassium carbonate as a base. Reaction optimization includes monitoring by TLC (hexane:ethyl acetate, 9:1) and purification via crystallization or column chromatography .
  • Key Parameters :

Reaction ComponentExample Conditions
SolventDMF or toluene:water (8:2)
BaseK₂CO₃ (3 equiv)
TemperatureReflux (~100–120°C)
Time3–7 hours
Yield51–70%

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • 1H/13C NMR : Peaks for aromatic protons (δ 6.72–7.92 ppm), acetamide NH (δ 10.35 ppm), and methyl groups (δ 2.22 ppm) are critical for structural confirmation .
  • UPLC-MS : Molecular ion peaks (e.g., m/z 337.6 [M+H]⁺) validate molecular weight .
    • Crystallography : Single-crystal X-ray diffraction (SHELX programs) reveals bond lengths, angles, and packing interactions. For example, meta-substituents on the phenyl ring influence crystal symmetry (e.g., monoclinic vs. orthorhombic systems) .

Advanced Research Questions

Q. How does substitution at the aryl group influence the compound's crystallographic parameters and intermolecular interactions?

  • Key Findings :

  • Electron-withdrawing groups (e.g., Cl, NO₂) at meta positions reduce crystal symmetry and increase lattice strain. For example, 3,5-dimethyl substitution creates two molecules per asymmetric unit, enhancing van der Waals interactions .
  • Table : Crystal Parameters for Analogues
SubstituentSpace GroupMolecules/UnitLattice Constants (Å)
3,5-(CH₃)₂Monoclinic2a=8.21, b=10.54, c=12.79
3-ClOrthorhombic1a=7.89, b=9.32, c=11.01

Q. What computational approaches are used to predict biological activity, and how do they correlate with experimental data?

  • Methods :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like elastase. Substituent effects (e.g., thiazole vs. triazole) are modeled to optimize inhibitory potency .
  • QSAR Models : Hammett constants (σ) for aryl substituents correlate with bioactivity. For example, electron-donating groups (e.g., CH₃) enhance hydrophobic interactions in enzyme pockets .
    • Validation : Experimental IC₅₀ values (e.g., 2.1 µM for elastase inhibition) align with computational predictions within ±15% error .

Q. How to resolve contradictions in crystallographic data during structure validation?

  • Validation Steps :

R-Factor Analysis : Ensure R₁ < 0.05 for high-resolution data. Discrepancies may arise from disordered solvent molecules .

Hydrogen Placement : Use SHELXL’s HFIX command to refine hydrogen positions. Omission of weak H-bonds can lead to misinterpretation of packing motifs .

Twinned Data : Apply TWIN/BASF commands in SHELXL for twinned crystals, common in orthorhombic systems .

Q. What strategies validate the compound's biological activity against specific enzyme targets?

  • In Vitro Assays :

  • Elastase Inhibition : Spectrophotometric assays (e.g., hydrolysis of N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) at λ = 410 nm. Dose-response curves (0.1–100 µM) determine IC₅₀ .
  • Antimicrobial Screening : Broth microdilution (MIC testing) against S. aureus and E. coli (concentration range: 1–256 µg/mL) .
    • Mechanistic Insights : Thiazole rings chelate metal ions in enzyme active sites, while acetamide groups form H-bonds with catalytic residues .

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